molecular formula C22H17N5OS B11545866 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide

Cat. No.: B11545866
M. Wt: 399.5 g/mol
InChI Key: LJLGMHQNEBJDDS-UHFFFAOYSA-N
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Description

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide is a triazinoindole-derived acetamide compound characterized by a sulfur-linked triazinoindole core and a naphthalen-1-yl substituent on the acetamide nitrogen.

Properties

Molecular Formula

C22H17N5OS

Molecular Weight

399.5 g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H17N5OS/c1-27-18-12-5-4-10-16(18)20-21(27)24-22(26-25-20)29-13-19(28)23-17-11-6-8-14-7-2-3-9-15(14)17/h2-12H,13H2,1H3,(H,23,28)

InChI Key

LJLGMHQNEBJDDS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Cyclocondensation of Indole-3-Carboxylic Acid Derivatives

Indole-3-carboxylic acid esters react with thiosemicarbazide under basic conditions (e.g., Cs₂CO₃) to form 5H-triazino[5,6-b]indole intermediates. For example, refluxing ethyl indole-3-carboxylate with thiosemicarbazide in aqueous 1,4-dioxane yields the triazinoindole nucleus.

Reaction Conditions :

  • Solvent: 40% aqueous 1,4-dioxane

  • Base: Cs₂CO₃

  • Temperature: 80°C, 12 hours

  • Yield: 68–70%

DMAD-Mediated Cyclization

Dimethyl acetylenedicarboxylate (DMAD) facilitates [2+2] cycloaddition with indole-thiosemicarbazones, forming the triazinoindole ring. This method offers regioselectivity and avoids harsh acidic conditions.

Example Protocol :

  • React indole-thiosemicarbazone (1 eq) with DMAD (1.2 eq) in dry THF.

  • Stir at room temperature for 24 hours.

  • Isolate product via column chromatography (hexane:ethyl acetate, 3:2).

  • Yield: 75–85%

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker is introduced via nucleophilic substitution or thiol-alkyne coupling:

Nucleophilic Substitution at C3

The triazinoindole’s C3 position is electrophilic, enabling displacement reactions with thiols. For instance:

  • Treat 3-chloro-5-methyl-5H-[1,triazino[5,6-b]indole with mercaptoacetic acid in DMF.

  • Add K₂CO₃ as a base to deprotonate the thiol.

  • Reflux at 80°C for 6 hours.

Key Data :

  • Solvent: DMF

  • Base: K₂CO₃ (2 eq)

  • Temperature: 80°C

  • Yield: 65–72%

Thiol-Ene Click Chemistry

Propargyl-functionalized triazinoindoles undergo thiol-yne reactions with mercaptoacetamide derivatives. Copper(I) catalysts (e.g., CuI) enhance reaction efficiency.

Procedure :

  • React 3-propargyl-5-methyl-5H-triazinoindole (1 eq) with mercaptoacetamide (1.2 eq).

  • Add CuI (10 mol%) and DIPEA (2 eq) in methanol.

  • Stir at 25°C for 12 hours.

  • Yield: 78–85%

Coupling with Naphthalen-1-yl Acetamide

The final step involves amide bond formation between the sulfanylacetic acid intermediate and 1-naphthylamine:

Carbodiimide-Mediated Coupling

  • Activate 2-[(5-methyl-5H-triazinoindol-3-yl)sulfanyl]acetic acid (1 eq) with EDC/HOBt in DCM.

  • Add 1-naphthylamine (1.2 eq) and stir at 25°C for 24 hours.

  • Purify via recrystallization (ethanol/water).

Optimization Notes :

  • Coupling Agents: EDC (1.5 eq), HOBt (1 eq)

  • Solvent: Dichloromethane (DCM)

  • Yield: 60–68%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yield:

  • Mix sulfanylacetic acid (1 eq), 1-naphthylamine (1.1 eq), and HATU (1.2 eq) in DMF.

  • Irradiate at 100°C for 15 minutes.

  • Filter and wash with cold ethanol.

  • Yield: 75–80%

Industrial-Scale Production Considerations

For large-scale synthesis, the following adjustments are critical:

ParameterLaboratory ScaleIndustrial Scale
Cyclization CatalystCs₂CO₃K₂CO₃ (cost-effective)
Sulfanyl IntroductionBatch ReactorContinuous Flow Reactor
PurificationColumn ChromatographyCrystallization
Yield65–85%70–78% (optimized)

Cost Drivers :

  • Replacement of Cs₂CO₃ with K₂CO₃ reduces reagent costs by 40%.

  • Continuous flow systems enhance throughput by 3× compared to batch processes.

Analytical Validation

Synthetic intermediates and final products are characterized using:

Spectroscopic Methods :

  • ¹H/¹³C NMR : Confirm substituent positioning (e.g., naphthyl protons at δ 7.4–8.2 ppm).

  • HRMS : Validate molecular weight (C₂₂H₁₇N₅OS: [M+H]⁺ = 400.1234).

Chromatographic Purity :

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

  • Issue : Competing-sigmatropic shifts generate regioisomers.

  • Solution : Use DMAD as an electron-deficient dienophile to suppress rearrangements.

Low Amide Coupling Efficiency

  • Issue : Steric hindrance from the naphthyl group reduces coupling yields.

  • Solution : Microwave irradiation or HATU activation improves kinetics.

Chemical Reactions Analysis

Types of Reactions

2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitro groups to amines using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazino-indole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study demonstrated that 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide analogs showed promising activity against human cancer cell lines such as HCT-116 and HeLa. The compounds induced apoptosis in these cells, with IC50 values below 100 μM .
CompoundCell LineIC50 (μM)Mechanism of Action
Compound 37HCT-11636Induces apoptosis
Compound 46HeLa34Induces apoptosis

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Research into similar triazino-indole derivatives has shown that they can inhibit viral replication mechanisms. Specifically:

  • The compound's analogs have been studied for their effects on viral infections, demonstrating efficacy against certain viruses by disrupting their replication cycles .

Anti-inflammatory Effects

In addition to anticancer and antiviral properties, the compound has shown promise in anti-inflammatory applications:

  • In silico studies have suggested that it could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential for development as an anti-inflammatory agent .

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of similar compounds with the triazino-indole framework:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for anticancer activity. Notably, modifications to the naphthyl moiety enhanced cytotoxic effects against various cancer cell lines.
  • Mechanistic Insights : Detailed mechanistic studies indicated that these compounds could induce mitochondrial dysfunction leading to apoptosis in cancer cells.
  • Metabolic Stability : Selected compounds were also evaluated for metabolic stability using human liver microsomes, indicating favorable pharmacokinetic profiles for further development.

Mechanism of Action

The mechanism of action of 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural Insights :

  • Naphthalen-1-yl vs. Smaller Aryl Groups : The naphthalen-1-yl substituent (target compound) offers enhanced hydrophobic interactions compared to phenyl or pyridyl groups but may reduce aqueous solubility ().
  • Heterocyclic Substituents : Derivatives with thiazole or pyridine moieties (e.g., ) demonstrate improved target selectivity in enzyme inhibition assays.

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

  • Solubility : Fluorophenyl derivatives () have higher aqueous solubility (logP ~3.5) compared to brominated (logP ~4.2) or naphthalen-1-yl analogs (estimated logP ~5.0).
  • Metabolic Stability : Compounds with saturated rings (e.g., ) resist cytochrome P450 oxidation better than fully aromatic analogs.

Biological Activity

The compound 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide is a complex organic molecule that belongs to the class of triazinoindoles. Its unique structure potentially confers various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C15H12N6OSC_{15}H_{12}N_{6}OS, with a molecular weight of approximately 356.4 g/mol. The compound features a triazinoindole core linked to a naphthalene moiety through an acetamide group. This structural arrangement is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₂N₆OS
Molecular Weight356.4 g/mol
IUPAC Name2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
InChIInChI=1S/C15H12N6OS/c1-21-10-5-3-2-4-9(10)12...

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 5-methyl-1,2,4-triazino[5,6-b]indole with a suitable thiol under basic conditions, often using solvents like dimethylformamide (DMF) to facilitate the reaction. Optimization of reaction conditions is crucial for achieving high yields and purity.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds related to triazinoindoles. For instance, derivatives bearing similar structures have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The presence of the naphthalene moiety may enhance the compound's ability to penetrate bacterial membranes and exert its effects.

Cytotoxicity and Anticancer Activity

The compound's cytotoxic effects have been evaluated against several cancer cell lines. For example, derivatives with similar structural characteristics have shown promising results against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation . Specific IC50 values for related compounds range from 1.61 µg/mL to 2.18 µg/mL, indicating strong anticancer potential .

The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. These interactions may include binding to enzymes involved in cell cycle regulation or apoptosis pathways. Studies suggest that the compound can modulate protein activities through hydrophobic contacts and hydrogen bonding .

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • Antimicrobial Efficacy : A study on thiazole derivatives revealed that compounds with naphthoquinone-fused structures exhibited broad-spectrum antimicrobial activity against drug-resistant strains . This suggests that modifications to the core structure can significantly impact efficacy.
  • Cytotoxicity Profiles : Research focusing on thiazole and triazine derivatives demonstrated that specific substitutions on the phenyl ring enhance cytotoxicity against various cancer cell lines . This highlights the importance of structural optimization in drug design.

Q & A

Q. What are the key steps in synthesizing 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-1-YL)acetamide?

The synthesis typically involves multi-step reactions starting with precursors like substituted triazinoindoles and naphthylamines. Key steps include:

  • Thioether formation : Coupling a triazinoindole sulfhydryl group with a bromoacetamide intermediate under controlled temperature (60–80°C) and inert atmosphere .
  • Amide bond formation : Reacting the thioether intermediate with naphthalen-1-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity?

Standard techniques include:

  • Spectroscopy :
  • 1H/13C NMR : To verify substituent positions and bonding (e.g., δ 5.40 ppm for –OCH2 groups, δ 165.0 ppm for carbonyl) .
  • IR : Peaks at 1670–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C–S bond) .
    • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated: 404.1359, observed: 404.1348) .

Q. What are the solubility and stability profiles of this compound?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure (>48 hours) and acidic conditions (pH < 3) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Advanced strategies include:

  • Continuous flow reactors : Improve mixing efficiency and reduce side reactions (e.g., thioether formation at 70°C with 85% yield) .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2^3 factorial design identified 75°C and 1.2 eq. EDC as optimal .

Q. What computational methods aid in predicting biological activity?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinase enzymes) using software like AutoDock Vina. The naphthyl group shows strong hydrophobic binding in ATP pockets .
  • Quantum chemical calculations : Predict reactive sites via Fukui indices and HOMO-LUMO gaps (e.g., sulfanyl group as nucleophilic hotspot) .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies (e.g., IC50 variability in cancer cell lines) may arise from:

  • Assay conditions : Standardize protocols (e.g., serum-free media vs. FBS-containing media) .
  • Metabolic stability : Use liver microsome assays to quantify degradation rates (e.g., t1/2 = 2.5 hours in human microsomes) .

Q. What are the structure-activity relationships (SAR) for this compound?

Key SAR findings:

  • Triazinoindole core : Methyl substitution at position 5 enhances kinase inhibition (ΔpIC50 = 1.2 vs. unsubstituted analogs) .
  • Naphthyl group : 1-Naphthyl improves membrane permeability (LogP = 3.8) compared to 2-naphthyl (LogP = 4.2) .
Modification Effect on Activity
Replacement of sulfanyl with oxygenLoss of cytotoxicity (IC50 > 100 μM)
Naphthyl → PhenylReduced binding affinity (ΔKd = 2.3 nM)

Q. How to design experiments for studying metabolic pathways?

  • LC-MS/MS : Track metabolites in hepatocyte incubations. Major Phase I metabolites include hydroxylated triazinoindole derivatives .
  • Isotope labeling : Use 14C-labeled acetamide to quantify excretion routes (e.g., 60% renal, 30% fecal) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for dose-response studies?

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate EC50/IC50 values (R² > 0.95) .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for cytotoxicity assays) .

Q. How to validate target engagement in cellular models?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) for compound-protein interactions (e.g., KD = 12 nM for EGFR) .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization at 50–55°C .

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